![molecular formula C17H19N3O6 B3288127 Cytidine, N-benzoyl-3'-O-methyl- CAS No. 85079-03-4](/img/structure/B3288127.png)
Cytidine, N-benzoyl-3'-O-methyl-
Description
“Cytidine, N-benzoyl-3’-deoxy-3’- [ [ (4-methoxyphenyl)diphenylmethyl]amino]-2’-O-methyl-, 5’- [2-cyanoethyl bis (1-methylethyl)phosphoramidite] (9CI)” is a phosphoramidite reagent frequently utilized in the synthesis of oligonucleotides .
Synthesis Analysis
The synthesis of Cytidine, N-benzoyl-3’-O-methyl- involves the use of phosphoramidite building blocks. It’s been noted that exocyclic amine functions are protected by a benzoyl group . A synthetic path towards N4-acetylated 2’-O-TBDMS- and 2’-O-TOM m3C phosphoramidites has been described, providing an optimal toolbox for solid-phase synthesis of m3C containing RNA .Molecular Structure Analysis
The empirical formula of Cytidine, N-benzoyl-3’-O-methyl- is C46H52N5O8P . The molecular weight is 833.91 . The SMILES string representation of the molecule is also provided .Chemical Reactions Analysis
The chemical reactions involving Cytidine, N-benzoyl-3’-O-methyl- are primarily related to its role in the synthesis of oligonucleotides . It’s also been used in the investigation of RNA cleaving deoxyribozymes .Future Directions
The growing interest in 3-methylcytidine (m3C) due to its occurrence in mRNA and its role in post-transcriptional gene regulation suggests an increasing demand for synthetic m3C containing oligoribonucleotides . This could potentially expand the applications and research involving Cytidine, N-benzoyl-3’-O-methyl- in the future .
properties
IUPAC Name |
N-[1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O6/c1-25-14-11(9-21)26-16(13(14)22)20-8-7-12(19-17(20)24)18-15(23)10-5-3-2-4-6-10/h2-8,11,13-14,16,21-22H,9H2,1H3,(H,18,19,23,24)/t11-,13-,14-,16-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJGWSUTFFOKLJ-XKVFNRALSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(OC(C1O)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901307664 | |
Record name | N-Benzoyl-3′-O-methylcytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901307664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cytidine, N-benzoyl-3'-O-methyl- | |
CAS RN |
85079-03-4 | |
Record name | N-Benzoyl-3′-O-methylcytidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85079-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzoyl-3′-O-methylcytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901307664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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